N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide
Description
N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic small molecule featuring a quinoxaline-dione core substituted with a methyl group at the 4-position and a propanamide linker connected to a 3,4-dimethoxybenzyl moiety. The quinoxaline-dione scaffold is notable for its bioactivity in kinase inhibition and antiproliferative applications, while the dimethoxybenzyl group may enhance lipophilicity and binding interactions with aromatic residues in biological targets .
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C21H23N3O4/c1-24-17-7-5-4-6-15(17)23-16(21(24)26)9-11-20(25)22-13-14-8-10-18(27-2)19(12-14)28-3/h4-8,10,12H,9,11,13H2,1-3H3,(H,22,25) |
InChI Key |
OMKPQNUQJMDPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the quinoxaline derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives.
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders and cancer treatment.
- Neuroprotective Effects : Research indicates that compounds similar to N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide exhibit neuroprotective properties. They may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structure allows it to interact with specific cellular pathways involved in tumor growth and metastasis. For instance, quinoxaline derivatives have shown promise in targeting various cancer types by inducing apoptosis in malignant cells .
Biological Activities
The biological activities of this compound are noteworthy:
Antioxidant Properties
Research has demonstrated that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro. This property is essential for its potential use in preventing cellular damage associated with chronic diseases.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Studies suggest that it can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
- Neuroprotective Study : A study published in a peer-reviewed journal highlighted the neuroprotective effects of a similar compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability compared to controls .
- Anticancer Research : In another study focused on breast cancer cells, derivatives of this compound were shown to inhibit cell proliferation significantly and induce apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below compares N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide with structurally related compounds from the evidence:
Functional Group Impact on Bioactivity
- Quinoxaline-dione vs. Quinazolin-4(3H)-one: Quinoxaline derivatives (e.g., compound 69) exhibit rigid, planar structures suitable for intercalation or π-π stacking in enzyme active sites, while quinazolinones (e.g., compound 31) are more flexible, enabling diverse binding modes .
- Substituent Effects: The 3,4-dimethoxybenzyl group in the target compound likely improves membrane permeability compared to the bicyclo[1.1.1]pentane in 69, which may restrict conformational flexibility .
Biological Activity
N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
The compound has the following structural and chemical properties:
- Molecular Formula : C23H23N3O4S
- Molecular Weight : 437.52 g/mol
- LogP : 3.197
- Water Solubility (LogSw) : -3.43
- Polar Surface Area : 65.866 Ų
Anticancer Activity
Several studies have evaluated the anticancer activity of quinoxaline derivatives, including this compound. The following table summarizes key findings regarding its efficacy against various cancer cell lines:
The compound's biological activity appears to be mediated through several mechanisms:
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through mitochondrial and caspase-dependent pathways . This suggests a potential for developing it as an anticancer agent.
- Enzyme Inhibition : The compound has shown promising results as a dual inhibitor of EGFR and COX-2 enzymes, which are critical in cancer progression and inflammation . The inhibition of these pathways can lead to reduced tumor growth and improved therapeutic outcomes.
Study on Quinoxaline Derivatives
A study synthesized twenty-six quinoxaline derivatives, including variants similar to this compound, and assessed their biological activities against human non-small-cell lung cancer cells (A549). The most potent compounds exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the quinoxaline core can significantly enhance biological activity. For instance, introducing bromo groups improved the anticancer efficacy of certain derivatives . This highlights the importance of molecular design in developing effective anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
